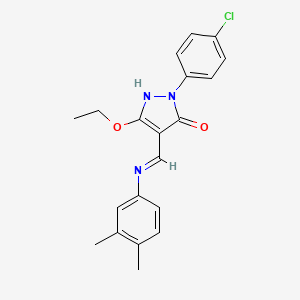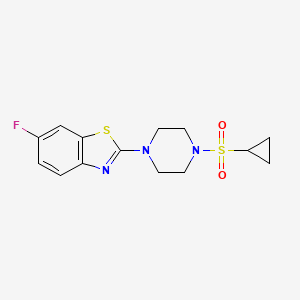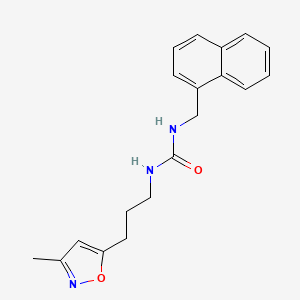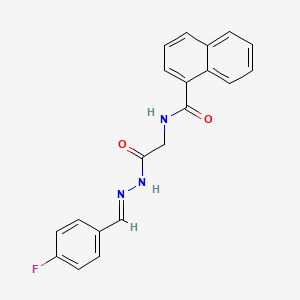
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one is a useful research compound. Its molecular formula is C20H20ClN3O2 and its molecular weight is 369.85. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Tautomerism
Research has been conducted on the structural analysis of NH-pyrazoles, which are structurally related to the compound . These studies have revealed insights into their tautomerism, both in solution and in solid states, facilitated by X-ray crystallography and NMR spectroscopy. The findings indicate complex patterns of hydrogen bonding and tautomer preference, which are crucial for understanding the chemical behavior and potential applications of such compounds (Cornago et al., 2009).
Crystallographic Studies
Crystallographic studies of similar compounds have provided insights into their molecular conformations and intermolecular interactions. Such studies are fundamental for the development of materials based on these compounds, as they offer a detailed understanding of molecular packing, hydrogen bonding, and other interactions that influence the material's properties (Quiroga et al., 1999).
Spectroscopic and Spectrophotometric Investigations
Spectroscopic and spectrophotometric techniques have been employed to characterize Schiff base ligands derived from similar compounds. These investigations provide valuable information on tautomeric equilibria, which is essential for the application of these compounds in catalysis, sensor development, and other areas (Hayvalı et al., 2010).
Hirshfeld Surface Analysis
Hirshfeld surface analysis has been utilized to study the crystal structure of related compounds, offering insights into the supramolecular interactions that define their crystal packing. This analysis is crucial for the design and synthesis of new materials with desired physical and chemical properties (Aydın et al., 2021).
Antimicrobial and Anticancer Activity
Some derivatives of pyrazole, which share a structural similarity with the compound of interest, have been synthesized and evaluated for their antimicrobial and anticancer activities. This research suggests the potential of such compounds in developing new therapeutic agents (Hafez et al., 2016).
properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(3,4-dimethylphenyl)iminomethyl]-5-ethoxy-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c1-4-26-19-18(12-22-16-8-5-13(2)14(3)11-16)20(25)24(23-19)17-9-6-15(21)7-10-17/h5-12,23H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKSJFLEDNDYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-((3,4-dimethylanilino)methylene)-5-ethoxy-2,4-dihydro-3h-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6,7-dimethoxy-2,4-dioxo-3-[4-(piperidin-1-ylcarbonyl)benzyl]-3,4-dihydroquinazolin-1(2H)-yl]-N-propylacetamide](/img/structure/B2862387.png)



![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)

![2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2862399.png)

![6-Ethyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B2862401.png)


![(Z)-ethyl 1-butyl-2-((3-chlorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2862404.png)

